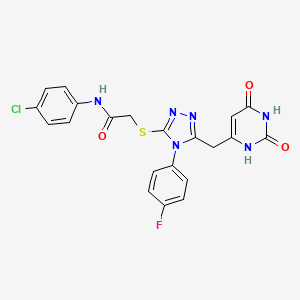

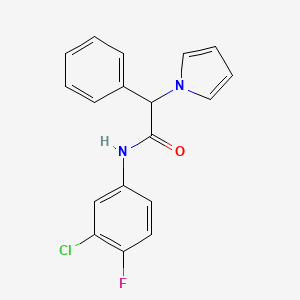

N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, 2-phenyl-1H-pyrrole) with the corresponding acid chloride (in this case, 3-chloro-4-fluorophenylacetyl chloride). This would form an amide bond, connecting the two components .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the amide functional group, and the aromatic rings of the phenyl groups. The fluorine and chlorine atoms would likely have an impact on the electronic properties of the molecule.Chemical Reactions Analysis

As an amide, this compound could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could impact its solubility in different solvents.Scientific Research Applications

Spectroscopic and Computational Studies

Researchers have synthesized analogs of N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide to study their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). The studies include quantum mechanical analyses to understand the compounds' non-linear optical (NLO) activities and their interactions with proteins such as Cyclooxygenase 1 (COX1) through molecular docking, indicating their potential in photovoltaic efficiency and ligand-protein interactions (Mary et al., 2020).

Radioligand Development for PET Imaging

Derivatives of N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide have been developed as selective radioligands, such as [18F]DPA-714, for imaging the translocator protein (18 kDa) with positron emission tomography (PET), showcasing the compound's application in neuroimaging and the study of neurological disorders (Dollé et al., 2008).

Anticancer Activity

Synthetic analogs of N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide have been investigated for their anti-inflammatory and anticancer activities. Among these, certain derivatives showed significant anti-inflammatory activity, suggesting their potential in developing new anticancer therapies (Sunder & Maleraju, 2013).

Kinase Inhibition for Cancer Treatment

In the context of cancer research, certain acetamide derivatives, including those related to N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, have been synthesized and evaluated for their ability to inhibit Src kinase, a protein implicated in the progression of various cancers. These studies highlight the compound's utility in developing targeted cancer therapies (Fallah-Tafti et al., 2011).

Antimicrobial Agents

Research has also extended to the synthesis of novel derivatives as antimicrobial agents. Studies on the antimicrobial properties of these compounds against a range of Gram-positive and Gram-negative bacteria, as well as fungi, have provided valuable insights into their potential as new antimicrobial agents, underscoring the versatility of N-(3-chloro-4-fluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide in therapeutic applications (Parikh & Joshi, 2014).

Future Directions

properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-phenyl-2-pyrrol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O/c19-15-12-14(8-9-16(15)20)21-18(23)17(22-10-4-5-11-22)13-6-2-1-3-7-13/h1-12,17H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBVZVMCZGQRID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC(=C(C=C2)F)Cl)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4a-amino-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2596458.png)

![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2596467.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide](/img/structure/B2596470.png)

![1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2596472.png)

![tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate](/img/structure/B2596474.png)

![Lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2596475.png)

![1-[3-(2-Methoxypyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2596479.png)